molecular formula C15H26O4 B14326007 1,5-Dioxacycloheptadecane-2,4-dione CAS No. 106017-74-7

1,5-Dioxacycloheptadecane-2,4-dione

Cat. No.: B14326007
CAS No.: 106017-74-7
M. Wt: 270.36 g/mol
InChI Key: ODRARZPEYGFDCS-UHFFFAOYSA-N
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Description

1,5-Dioxacycloheptadecane-2,4-dione, more commonly known as Ethylene Brassylate, is a large-ring macrolactone with significant value in materials science research. This compound is recognized as a renewable chemical derived from castor oil, making it a subject of interest for developing sustainable polymers . Its primary research application is as a monomer for the ring-opening polymerization (ROP) of fully biosourced and biodegradable aliphatic polyesters . Researchers utilize various catalytic methods, including organocatalysis and enzymatic polymerization, to produce high molar mass poly(ethylene brassylate) (PEB) . The resulting PEB is a biodegradable polyester with properties comparable to fossil-based polymers like poly(ε-caprolactone), and it can be processed via reactive extrusion for efficient, solvent-free synthesis and nanocomposite fabrication . Investigations into PEB have demonstrated its potential as a biobased, hydrophobic coating for paper, offering a biodegradable alternative to conventional materials . Beyond materials science, this compound is also used as a fragrance ingredient in cosmetic and household product research due to its sweet, musk-like odor . This product is intended for laboratory research purposes only and is not classified or sold for human consumption, therapeutic use, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106017-74-7

Molecular Formula

C15H26O4

Molecular Weight

270.36 g/mol

IUPAC Name

1,5-dioxacycloheptadecane-2,4-dione

InChI

InChI=1S/C15H26O4/c16-14-13-15(17)19-12-10-8-6-4-2-1-3-5-7-9-11-18-14/h1-13H2

InChI Key

ODRARZPEYGFDCS-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCOC(=O)CC(=O)OCCCCC1

Origin of Product

United States

Advanced Synthetic Methodologies for 1,4 Dioxacycloheptadecane 5,17 Dione and Its Derivatives

Ring-Opening Polymerization (ROP) Strategies

Ring-opening polymerization (ROP) stands as a primary pathway for converting cyclic monomers like 1,4-dioxacycloheptadecane-5,17-dione (B86015) into high-molecular-weight polyesters. Both biocatalytic and organo-catalytic ROP strategies have been developed, each presenting unique advantages in terms of sustainability, catalyst efficiency, and control over the final polymer properties.

Enzymatic ROP Protocols and Biocatalytic Approaches

Enzymatic ring-opening polymerization (eROP) has emerged as a green alternative for polyester (B1180765) synthesis, utilizing enzymes like lipases to catalyze the reaction under mild conditions. researchgate.net This approach avoids the use of heavy metal catalysts, which can be difficult to remove from the final polymer and may pose environmental and health concerns. researchgate.net

Lipases, particularly Candida antarctica Lipase B (CALB), have been extensively studied for the ROP of macrolactones, including 1,4-dioxacycloheptadecane-5,17-dione (also known as ethylene (B1197577) brassylate). nih.govresearchgate.net CALB is often used in an immobilized form, such as on Novozym 435, to enhance its stability and reusability. researchgate.netntnu.no The enzymatic polymerization mechanism is understood to proceed via an enzyme-activated monomer pathway, where the enzyme's active site is acylated by the monomer, followed by nucleophilic attack from an initiator (like water or an alcohol) or the growing polymer chain. researchgate.net

Research has demonstrated the efficiency of CALB in the bulk polymerization of ethylene brassylate. For instance, using commercially available immobilized CALB (Novozyme 435), a 91% monomer conversion was achieved in 6 hours, yielding a polymer with a molecular weight of 3500 g/mol . nih.gov The chemoselectivity of lipases is a significant advantage, allowing for the polymerization of functionalized monomers without affecting other reactive groups. researchgate.net

To further enhance the sustainability and efficiency of enzymatic polymerization, researchers have developed bio-inspired catalytic systems. nih.govacs.org One such innovation is the use of Artificial Plant Cell Walls (APCWs) as a support for the enzyme. nih.govacs.org These APCWs are fabricated through the self-assembly of microcrystalline cellulose (B213188), which serves as the main structural component, with an integrated enzyme like CALB. nih.govchalmers.se Cellulose is an ideal scaffold due to its widespread availability, biocompatibility, biodegradability, and stability. nih.gov

The use of APCW-supported CALB for the ROP of ethylene brassylate has shown improved performance compared to conventional immobilization. In a bulk reaction, the APCW catalyst achieved a 91% monomer conversion and a weight-average molecular weight (Mw) of around 4 kDa in just 3 hours. nih.gov This indicates that the sustainable APCW system is more efficient than the fossil-based polymer-supported Novozyme 435. nih.gov The APCW catalyst also demonstrated good reusability. nih.gov These bio-inspired catalysts have been successfully tested in both bulk reactions and solvent-free reactive extrusion processes, highlighting their potential for scalable and sustainable production of poly(ethylene brassylate). nih.govacs.orgchalmers.se

Table 1: Comparison of Catalytic Systems for ROP of Ethylene Brassylate

Catalyst SystemSupportReaction Time (h)Monomer Conversion (%)Polymer Mw ( g/mol )
Novozyme 435Fossil-based polymer6913500
APCW-CALBMicrocrystalline Cellulose391~4000

Organo-Catalyzed ROP Pathways

While enzymatic methods offer a green route, organo-catalysis provides a metal-free alternative that can also lead to high molar mass polyesters. acs.org This approach utilizes organic molecules as catalysts, circumventing issues related to metal toxicity and cost. acs.org

The organic base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been successfully employed as a catalyst for the ROP of ethylene brassylate. acs.org Research has focused on in situ polymerization within a reactive extrusion (REx) process, which combines polymerization and nanocomposite manufacturing into a single, solvent-free step. acs.org This method has been used to fabricate nanocomposites of poly(ethylene brassylate) (PEB) and cellulose nanofibrils (CNF). acs.org

The use of TBD as a catalyst in this system highlights the potential for organo-catalyzed ROP to create advanced, fully bio-sourced materials. acs.org The process demonstrates a novel, semicontinuous, and organocatalyzed synthesis of recyclable PEB containing CNF. acs.org

In enzymatic systems, the initiator can also be a macro-molecule. Studies have used telechelic hydroxylated poly[(R)-3-hydroxybutyrate] (PHB-diol) as a macro-initiator for the lipase-catalyzed ROP of other lactones, demonstrating that the primary hydroxyl group of the PHB-diol selectively initiates the polymerization. ntnu.no This approach allows for the synthesis of di-block co-polyesters with tailored properties. ntnu.no While water can also act as an initiator in enzymatic ROP, using a macro-initiator provides a pathway to more complex polymer architectures. ntnu.nosci-hub.box

Reactive Extrusion (REx) as a Polymerization Platform for 1,4-Dioxacycloheptadecane-5,17-dione

Reactive extrusion (REx) is emerging as a powerful and efficient platform for the in-situ polymerization of monomers like 1,4-Dioxacycloheptadecane-5,17-dione. This technique integrates polymer synthesis and processing into a single, continuous operation, offering significant advantages in terms of cost-effectiveness and environmental impact. researchgate.net An extruder, functioning as a horizontal chemical reactor, facilitates the constant conveying of reactants in various forms, including solids, melts, liquids, or gases. researchgate.net

The use of twin-screw extruders, in particular, is advantageous for reactive extrusion due to their superior mixing, melting, and devolatilization capabilities. researchgate.net These extruders can be configured for co-rotating or counter-rotating screw movements, with the former being more common for generating the high shear forces beneficial for polymerization. researchgate.net The modular design of modern extruders allows for precise control over the reaction conditions in different zones of the barrel, influencing the homogeneity and properties of the resulting polymer. researchgate.net

The primary benefits of using REx for the polymerization of 1,4-Dioxacycloheptadecane-5,17-dione and other monomers include:

Solvent-Free or Reduced Solvent Conditions: REx minimizes the need for solvents, reducing environmental impact and eliminating the need for costly solvent recovery and purification steps. researchgate.net

Enhanced Reaction Rates: The intensive mixing and high temperatures achievable in an extruder can significantly accelerate polymerization reactions.

Process Integration: Synthesis and compounding can be performed in a single step, improving efficiency.

While specific documented examples of REx applied directly to 1,4-Dioxacycloheptadecane-5,17-dione are not prevalent in the provided search results, the principles of REx for aliphatic polyesters are well-established and directly applicable. researchgate.net

Copolymerization and Functionalization Routes

Polycondensation with Co-monomers (e.g., Squaric Acid) to Form Poly(1,4-Dioxacycloheptadecane-5,17-dione-co-squaric acid)

A notable development in the functionalization of 1,4-Dioxacycloheptadecane-5,17-dione is its copolymerization with squaric acid to produce poly(ethylene brassylate-co-squaric acid) (PEBSA). nih.gov This novel biodegradable macromolecular compound exhibits enhanced functionality due to the incorporation of squaric acid, a highly functional molecule. nih.gov

The synthesis of PEBSA is typically achieved through a combination of ring-opening polymerization of the ethylene brassylate macrolactone and polycondensation with squaric acid. nih.gov A common procedure involves conducting the reaction in a homogeneous system using 1,4-dioxane (B91453) as a solvent and 1-hexanol (B41254) as an initiator. nih.gov

A study detailed the synthesis with a 75/25 molar ratio of ethylene brassylate to squaric acid, carried out at 100°C for 24 hours under a nitrogen atmosphere with a stirring rate of 250 rpm. nih.gov The resulting copolymer's chemical structure was confirmed through spectroscopic analyses. nih.gov The amphiphilic nature of PEBSA makes it a candidate for applications such as the encapsulation of bioactive molecules. nih.gov For instance, thymol (B1683141), a natural antiseptic compound, has been successfully encapsulated within the PEBSA network, indicating potential for use in antibacterial systems. nih.gov

Table 1: Synthesis Parameters for Poly(ethylene brassylate-co-squaric acid)

ParameterValue
Co-monomersEthylene brassylate (EB), Squaric Acid (SA)
EB/SA Molar Ratio75/25
Solvent1,4-Dioxane
Initiator1-Hexanol
EB/Initiator Ratio10/1
Temperature100 °C
Reaction Time24 hours
Stirring Rate250 rpm
AtmosphereNitrogen

Data sourced from a study on the synthesis of PEBSA for thymol encapsulation. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 1,4 Dioxacycloheptadecane 5,17 Dione and Its Polymeric Forms

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Polymer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of both the monomeric and polymeric forms of 1,4-dioxacycloheptadecane-5,17-dione (B86015).

Proton NMR (¹H-NMR) for Monomer Conversion and Polymer Molar Mass Determination of Poly(1,4-Dioxacycloheptadecane-5,17-dione)

¹H-NMR spectroscopy is a powerful method for monitoring the ring-opening polymerization of 1,4-dioxacycloheptadecane-5,17-dione (a macrolactone) and characterizing the resulting polyester (B1180765), often referred to as poly(ethylene brassylate) (PEB). mdpi.commdpi.com

During polymerization, the cyclic monomer is converted into linear polymer chains. This transformation can be tracked by observing specific changes in the ¹H-NMR spectrum. For instance, the signal corresponding to the methylene (B1212753) protons adjacent to the oxygen atoms in the ester group shifts upon ring-opening. In a study involving the copolymerization of ethylene (B1197577) brassylate (EB) with squaric acid (SA), the disappearance of the EB monomer signals and the appearance of new signals corresponding to the repeating units in the polymer backbone confirm the reaction's progress. mdpi.com The signal at 0.86 ppm, attributed to methylene protons, indicates the breaking of the EB cycle and the formation of the copolymer. mdpi.com

Furthermore, ¹H-NMR is used to determine the number-average molar mass (Mn) of the resulting polymer. acs.orgrsc.org By comparing the integral of the signals from the polymer backbone's repeating units to the integral of signals from the initiator or end-groups, the degree of polymerization and thus the molar mass can be calculated. rsc.org For example, in the enzymatic polymerization of ethylene brassylate, the molar mass was successfully determined using this method, showing an increase from 2000 g/mol to 4000 g/mol as the reaction time was extended and monomer conversion reached 98%. acs.org

A representative ¹H-NMR spectrum for poly(ethylene brassylate-co-squaric acid) shows characteristic chemical shifts that confirm the copolymer structure. mdpi.com

Proton Assignment Chemical Shift (ppm)
Methylene protons (-CH₂-)1.25
Methylene protons (-CH₂-)1.50
Methylene protons (-CH₂-C=O)2.19
Methylene protons (-O-CH₂-CH₂-O-)4.00
Hydroxyl proton (-OH from squaric acid unit)11.98

This table is based on data for a copolymer of ethylene brassylate and squaric acid, illustrating the typical chemical shifts observed for the ethylene brassylate repeating unit. mdpi.com

Mass Spectrometry (MS) Applications in Polymer Analysis

Mass spectrometry techniques are critical for determining the molecular weight and structural integrity of polymers, providing data that complements NMR findings.

Matrix-Assisted Laser Desorption/Ionization (MALDI-ToF) for Molecular Weight Distribution and End-Group Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a premier technique for the analysis of synthetic polymers, including polyesters like poly(1,4-dioxacycloheptadecane-5,17-dione). bruker.com It provides absolute molecular weights of oligomers, allowing for the determination of molecular weight averages (Mn and Mw), the mass of repeating monomer units, and crucially, the identity of polymer end-groups. bruker.comwaters.com

For polyesters, MALDI-ToF analysis can clearly distinguish between cyclic and linear oligomers and identify the nature of the terminal groups (e.g., carboxyl or hydroxyl groups). nih.gov While the technique is most accurate for polymers with a narrow molecular weight distribution (Polydispersity Index < 1.2), it remains invaluable for structural confirmation. waters.com In the analysis of poly(ethylene brassylate), MALDI-ToF spectra show a distinct polymeric distribution, confirming the presence of polymer ions across a wide mass range (m/z 500 to 10,000). acs.org This allows for the verification of the polymer's end-groups, which is essential for confirming the polymerization mechanism and the final polymer structure. acs.orgnih.gov

The process involves co-crystallizing the polymer sample with a matrix compound (e.g., 2,5-dihydroxybenzoic acid) and often an ionization agent, which facilitates the formation of charged polymer molecules for mass analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for 1,4-Dioxacycloheptadecane-5,17-dione Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of volatile and semi-volatile compounds like the monomer 1,4-dioxacycloheptadecane-5,17-dione. nih.govnist.gov This compound, also known as ethylene brassylate, is a common fragrance ingredient, and GC-MS is frequently used for its identification and quantification in various matrices. industrialchemicals.gov.aureddit.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the capillary column. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound by comparing it to spectral libraries. nih.govfoodb.ca

The electron ionization mass spectrum of 1,4-dioxacycloheptadecane-5,17-dione shows several characteristic fragment ions.

m/z (mass-to-charge ratio) Relative Intensity
55.099.99
98.079.83
86.067.20
41.066.35
99.047.03

This table presents the top 5 peaks from the GC-MS spectrum of 1,4-dioxacycloheptadecane-5,17-dione, which are key identifiers for the molecule. nih.gov

Vibrational Spectroscopy for Chemical Structure Confirmation

Vibrational spectroscopy techniques, such as FTIR, provide rapid and non-destructive analysis of the functional groups present in a sample.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification in Poly(1,4-Dioxacycloheptadecane-5,17-dione) Systems

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for confirming the chemical structure of polyesters by identifying their characteristic functional groups. For poly(ethylene brassylate) and its copolymers, FTIR spectra provide clear evidence of polymerization and the integrity of the polyester structure. mdpi.commdpi.com

The most significant feature in the FTIR spectrum of a polyester is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the range of 1720-1750 cm⁻¹. The presence and position of this peak are definitive indicators of the polyester backbone. Additionally, the C-O stretching vibrations of the ester linkage produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

In the analysis of a copolymer of ethylene brassylate and squaric acid, FTIR spectroscopy confirmed the chemical structure by showing these key absorption bands. mdpi.commdpi.com

Vibrational Mode Wavenumber (cm⁻¹) Functional Group
O-H Stretching3419Hydroxyl (from comonomer/end-group)
C-H Stretching2927, 2856Methylene (-CH₂)
C=O Stretching1730Ester Carbonyl
C-O Stretching1250, 1172Ester Linkage

This table summarizes the key FTIR absorption bands for a representative polyester system containing ethylene brassylate units, confirming the presence of essential functional groups. mdpi.com

Raman Spectroscopy for Chain Conformation and Backbone Vibrations of Poly(1,4-Dioxacycloheptadecane-5,17-dione)

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a polymer backbone, offering detailed insights into chain conformation, crystallinity, and molecular orientation. For aliphatic polyesters, specific Raman bands are highly sensitive to the conformation of the polymethylene (-CH2-) segments and the ester functional groups.

Key vibrational regions for a polyester like Poly(1,4-Dioxacycloheptadecane-5,17-dione) would include:

C=O Stretching Region (approx. 1700-1750 cm⁻¹): The exact frequency and shape of the carbonyl stretch can indicate the local environment, distinguishing between amorphous and crystalline phases.

C-O-C Stretching Region (approx. 1100-1300 cm⁻¹): These vibrations are associated with the ester linkage and are sensitive to conformational changes.

CH₂ Bending and Twisting/Rocking Regions (approx. 1400-1480 cm⁻¹ and 800-1000 cm⁻¹): The characteristics of these peaks provide information on the packing of the polymer chains. For instance, specific bands can be assigned to trans and gauche conformations of the alkyl chains, which directly relates to the degree of crystallinity.

For long-chain aliphatic polyamides, which share structural similarities with long-chain polyesters, Raman spectra have been used to analyze their comprehensive characteristics. acs.org The assumption of all-trans conformations is not always met, as twisted arrangements are often adopted to facilitate hydrogen bonding. acs.org

Illustrative Raman Data for a Structurally Similar Long-Chain Aliphatic Polyester

The following table presents typical Raman band assignments that would be expected for a semicrystalline long-chain polyester, serving as a proxy for Poly(1,4-Dioxacycloheptadecane-5,17-dione).

Raman Shift (cm⁻¹)Vibrational AssignmentConformational Significance
~2880CH₂ Symmetric StretchSensitive to chain packing and lateral order.
~1730C=O Stretch (Amorphous)Indicates disordered ester group environments.
~1715C=O Stretch (Crystalline)Indicates ordered ester groups in a crystalline lattice.
~1440CH₂ Bending (Scissoring)Changes in this band correlate with crystallinity.
~1295CH₂ Twisting / C-C StretchAssociated with the gauche conformation, often in amorphous regions.
~1130C-C Skeletal StretchCharacteristic of long all-trans chain segments (crystalline).
~1060C-C Skeletal StretchCharacteristic of long all-trans chain segments (crystalline).

Advanced Chromatographic Techniques for Separation and Characterization

Size Exclusion Chromatography (SEC) for Molar Mass Characterization of Poly(1,4-Dioxacycloheptadecane-5,17-dione)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable technique for determining the molar mass distribution of polymers. The method separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, allowing for the determination of key parameters like the number-average molar mass (Mn), weight-average molar mass (Mw), and the Polydispersity Index (PDI = Mw/Mn), which describes the breadth of the molar mass distribution.

For polyesters, a typical SEC analysis involves dissolving the polymer in a suitable solvent, such as chloroform (B151607) or tetrahydrofuran (B95107) (THF), and passing it through a column packed with a porous gel. google.com A refractive index (RI) detector is commonly used. The system is calibrated with polymer standards of known molar mass, such as polystyrene, to generate a calibration curve from which the molar mass of the sample is determined. google.com The synthesis of long-chain aliphatic polyesters has been achieved through methods like ADMET (Acyclic Diene Metathesis) polymerization, yielding high molecular weight polymers that are subsequently characterized by GPC. mdpi.com

Representative SEC Data for a Synthesized Long-Chain Aliphatic Polyester

This table illustrates typical molar mass characteristics for a polyester produced through polycondensation, which would be analogous to what one might expect for Poly(1,4-Dioxacycloheptadecane-5,17-dione).

ParameterDescriptionIllustrative Value
Mn (g/mol)Number-Average Molar Mass35,000
Mw (g/mol)Weight-Average Molar Mass75,000
PDI (Mw/Mn)Polydispersity Index2.14

Liquid Chromatography/High-Resolution Mass Spectrometry (LC/HRMS) for Non-target Analysis of 1,4-Dioxacycloheptadecane-5,17-dione

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC/HRMS) is a premier analytical tool for identifying unknown compounds in complex mixtures. researchgate.net In a "non-target" approach, the goal is to detect and tentatively identify all measurable substances in a sample, rather than just searching for a pre-defined list of compounds. nih.govchromatographyonline.com This is particularly useful for analyzing the monomer, 1,4-Dioxacycloheptadecane-5,17-dione, to identify synthesis-related impurities, degradation products, or oligomers.

The workflow involves:

Chromatographic Separation: A liquid chromatograph (often using a C18 reversed-phase column) separates the components of the sample mixture. researchgate.net

Ionization: The separated molecules are ionized, typically using Electrospray Ionization (ESI), which can operate in positive or negative mode to detect a wide range of compounds. mdpi.com

High-Resolution Mass Analysis: An HRMS instrument, such as an Orbitrap or Time-of-Flight (TOF) analyzer, measures the mass-to-charge ratio (m/z) of the ions with very high accuracy (typically < 5 ppm). researchgate.net This allows for the confident determination of the elemental formula of the detected ions.

For a compound like 1,4-Dioxacycloheptadecane-5,17-dione (Formula: C₁₅H₂₆O₄), LC/HRMS could identify related species by their exact mass. nih.govepa.gov

Potential Non-Target Findings for 1,4-Dioxacycloheptadecane-5,17-dione Analysis by LC/HRMS

The table below shows hypothetical but chemically plausible ions that could be detected in a non-target analysis of a sample containing the title compound.

Detected IonFormulaTheoretical m/zPotential Identity
[M+H]⁺C₁₅H₂₇O₄⁺271.1853Protonated Monomer
[M+Na]⁺C₁₅H₂₆O₄Na⁺293.1672Sodium Adduct of Monomer
[M+K]⁺C₁₅H₂₆O₄K⁺309.1412Potassium Adduct of Monomer
[M+H₂O+H]⁺C₁₅H₂₉O₅⁺289.1958Hydrolyzed Monomer (Diacid-Diol)
[2M+H]⁺C₃₀H₅₃O₈⁺541.3735Protonated Dimer

Theoretical and Computational Chemistry of 1,4 Dioxacycloheptadecane 5,17 Dione

Conformational Analysis of the Macrocyclic Ring System

The conformational landscape of macrocycles like 1,4-Dioxacycloheptadecane-5,17-dione (B86015) is inherently complex due to the large number of degrees of freedom, potential for noncovalent transannular interactions, and ring strain. nih.gov Predicting the most stable conformations is essential as it dictates the molecule's physical properties and its reactivity in processes like ring-opening polymerization (ROP).

While specific conformational analysis studies exclusively focused on 1,4-Dioxacycloheptadecane-5,17-dione are not extensively detailed in available literature, the methodologies for such investigations are well-established in computational chemistry. nih.govacs.org These studies typically employ a combination of molecular mechanics (MM) and quantum mechanics (QM) methods to explore the potential energy surface of the macrocycle.

Computational approaches to determine macrocycle conformation often begin with a stochastic exploration of the conformational space using methods like Monte Carlo Multiple Minimum (MCMM) or Molecular Dynamics (MD) simulations with various force fields (e.g., OPLS3e). nih.govacs.org This initial step generates a broad ensemble of possible conformations. Subsequently, the low-energy structures identified are subjected to higher-level geometry optimizations and energy calculations using Density Functional Theory (DFT) to refine the results and obtain accurate energetic rankings. nih.gov The choice of solvent model (implicit vs. explicit) is critical, as solvent interactions can significantly influence the conformational preferences, especially in cases where intramolecular hydrogen bonding is possible. nih.govacs.org For large, flexible macrocycles, MD simulations using an explicit solvent model are often necessary to correctly predict the dynamic, solvent-dependent conformational flexibility. nih.govacs.org

Table 1: Computational Methods for Macrocycle Conformational Analysis

Method Description Application
Monte Carlo Multiple Minimum (MCMM) Stochastically explores the conformational space by randomly sampling torsional angles. Generates a diverse set of initial conformations. nih.govacs.org
Molecular Dynamics (MD) Simulations Simulates the atomic motions of the system over time, allowing the molecule to explore different conformations. Predicts solvent-dependent dynamic interactions and conformational changes. nih.govacs.org

| Density Functional Theory (DFT) | A quantum mechanical method used for high-accuracy geometry optimization and energy calculation of the identified conformations. | Refines structures and provides accurate energy rankings of conformers. nih.govnih.gov |

Quantum Chemical Studies on Reaction Mechanisms and Catalysis Related to 1,4-Dioxacycloheptadecane-5,17-dione Polymerization

Quantum chemical studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms of the ring-opening polymerization (ROP) of 1,4-Dioxacycloheptadecane-5,17-dione (ethylene brassylate). These studies provide detailed energetic landscapes of the polymerization pathways, revealing the roles of catalysts and initiators at a molecular level.

A significant focus of computational research has been on the organocatalyzed ROP of ethylene (B1197577) brassylate, with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) being a prominent catalyst. nih.govresearchgate.net DFT calculations have been employed to compare different possible activation mechanisms for the polymerization initiation. nih.govresearchgate.netresearchgate.net

One major finding from comparative DFT modeling is the preference for a hydrogen-bonded mechanism. nih.gov In this pathway, the TBD catalyst acts bifunctionally, activating both the monomer and the alcohol initiator (e.g., benzyl (B1604629) alcohol, BnOH) through the formation of hydrogen bonds. nih.govresearchgate.net This "push-pull" mechanism significantly lowers the activation energy barrier for the nucleophilic attack of the alcohol on the monomer's carbonyl group.

Studies have modeled the energy profiles for different mechanistic pathways, including:

Mechanism A (Nucleophilic Pathway): Where TBD acts as a direct nucleophile, attacking the monomer. researchgate.net

Mechanism B (Hydrogen-Bonding Pathway): Where TBD activates the initiator alcohol via a hydrogen bond. nih.govresearchgate.net

Mechanism C (Monomer Activation Pathway): Where TBD activates the monomer carbonyl group via a hydrogen bond. researchgate.net

DFT calculations of the free energy profiles for the TBD-catalyzed ROP of ethylene brassylate with benzyl alcohol show that the hydrogen-bonding mechanism (Mechanism B) is the most favorable, exhibiting the lowest activation energy barrier. nih.govresearchgate.net The reactant complex formed by TBD, ethylene brassylate, and the alcohol initiator is significantly stabilized by strong intermolecular interactions, which facilitates the subsequent ring-opening. researchgate.net These computational results align with experimental observations that show TBD to be a highly efficient catalyst for this polymerization. researchgate.net

Table 2: DFT Calculated Energy Profile for TBD-Catalyzed ROP of Ethylene Brassylate

Pathway Description Relative Free Energy (kcal/mol) Finding
Mechanism A TBD as a direct nucleophile. Higher activation barrier. Less favorable than Mechanism B. researchgate.net
Mechanism B TBD activates initiator via H-bond. Lowest activation barrier. Considered the most probable pathway. nih.govresearchgate.net

| Mechanism C | TBD activates monomer via H-bond. | Intermediate activation barrier. | Less favorable than Mechanism B. researchgate.net |

Molecular Dynamics Simulations for Polymerization Processes and Material Behavior

MD simulations model the behavior of polymer chains by numerically solving Newton's equations of motion for a system of atoms and molecules. youtube.com These simulations can track the trajectories of thousands to millions of atoms over time, providing insights into both the polymerization process and the final material properties.

For polymerization processes, hybrid MD-Monte Carlo (MC) algorithms can be used to simulate chain growth. acs.org The system's non-reactive atoms follow classical molecular dynamics, while the bond formation reactions are handled by MC methods. acs.org This approach allows for the study of how factors like monomer concentration and catalyst activity influence polymer chain growth, entanglement, and conformation in real-time. acs.org

Once the polymer is formed, MD simulations are used to predict a wide range of material properties by analyzing the equilibrated polymer melt or solid. These properties are crucial for understanding the potential applications of poly(ethylene brassylate).

Table 3: Polymer Properties Predictable by Molecular Dynamics Simulations

Property Category Specific Properties Significance
Thermodynamic Properties Density, Glass Transition Temperature (Tg), Thermal Expansivity, Isothermal Compressibility. nih.gov Essential for processing and determining the material's operational temperature range.
Structural Properties Pair Correlation Functions, Radius of Gyration, End-to-End Distance, Crystallinity. nih.govrsc.org Describes the arrangement of polymer chains and the degree of order, which affects mechanical strength.
Transport Properties Self-Diffusivity, Viscosity. nih.gov Important for understanding melt flow behavior during processing.

| Mechanical Properties | Young's Modulus, Stress-Strain Behavior. | Determines the stiffness, strength, and elasticity of the final material. |

These simulation techniques provide an invaluable computational framework for the rational design of polymerization strategies and for predicting the performance of materials derived from 1,4-Dioxacycloheptadecane-5,17-dione.

Material Science and Polymer Chemistry Applications of Poly 1,4 Dioxacycloheptadecane 5,17 Dione and Copolymers

Development of Bio-based and Biodegradable Polymeric Materials from 1,4-Dioxacycloheptadecane-5,17-dione (B86015)

1,4-Dioxacycloheptadecane-5,17-dione is a bio-based macrolactone that can be derived from renewable resources. chalmers.se Its polymerization via ring-opening polymerization (ROP) yields poly(ethylene brassylate) (PEB), a biodegradable aliphatic polyester (B1180765). chalmers.se The biodegradability of PEB is a key attribute, positioning it as a sustainable alternative to traditional polymers. Research has shown that PEB is more susceptible to hydrolytic degradation compared to other macrolactone-based polyesters like polypentadecalactone. researchgate.net

A significant aspect of PEB's sustainable profile is its compostability. Studies have demonstrated that PEB undergoes degradation through surface erosion, with a substantial loss of mass in a compost environment over a relatively short period. chalmers.se One study found that PEB lost 93% of its initial weight after 90 days in compost. chalmers.se This characteristic makes it suitable for applications where end-of-life biodegradability is a crucial requirement.

The synthesis of PEB can be achieved through various catalytic systems, including enzymatic and organic catalysts. chalmers.se The use of enzymes, such as Lipase B from Candida antarctica, presents a more environmentally friendly route for polymerization. chalmers.se The resulting polymer exhibits thermal and mechanical properties that can be tailored for different applications. For instance, PEB synthesized with an organic base catalyst has shown a melting temperature of around 70°C and a main degradation temperature of 440°C. chalmers.se

Table 1: Mechanical Properties of Poly(ethylene brassylate) (PEB)

Property Value
Young's Modulus 290 MPa chalmers.se

Functional Hydrogels and Cryogel Systems Incorporating Copolymers of 1,4-Dioxacycloheptadecane-5,17-dione

Copolymers of 1,4-Dioxacycloheptadecane-5,17-dione are being explored for the development of advanced functional materials, such as hydrogels and cryogels. These three-dimensional polymer networks can absorb and retain large amounts of water, making them suitable for various biomedical and environmental applications.

A notable development in this area is the creation of cryogels based on poly(vinyl alcohol) (PVA) and a copolymacrolactone system involving 1,4-Dioxacycloheptadecane-5,17-dione (ethylene brassylate, EB) and squaric acid (SA). These cryogels are prepared through a physical cross-linking method involving repeated freeze-thaw cycles. This process induces the formation of intermolecular bonds between the PVA and the copolymacrolactone, designated as PEBSA.

The properties of these PVA/PEBSA cryogels are highly dependent on the composition, including the molecular weight of the PVA and the ratio of the comonomers (EB and SA) in the copolymacrolactone. Spectroscopic analysis has confirmed the chemical structure of these cryogels, with notable changes in the O-H stretching vibration region, indicating the formation of intermolecular bonds between the two polymer components.

The preparation of these cryogels involves dissolving PVA in water and the PEBSA copolymer in 1,4-dioxane (B91453). The two solutions are then mixed at different ratios and subjected to freeze-thaw cycles. For example, a typical cycle might involve freezing at -20°C for 18 hours followed by thawing at 25°C for 8 hours, repeated three times. The resulting cryogels can then be lyophilized for further characterization and use.

Application of Poly(1,4-Dioxacycloheptadecane-5,17-dione) as Hydrophobizing Coatings

The inherent properties of poly(ethylene brassylate) make it a candidate for applications requiring water repellency. The development of bio-based and biodegradable hydrophobic coatings is of significant interest, particularly for paper-based materials, to improve their moisture resistance without compromising their recyclability and biodegradability. acs.org

Research has demonstrated the potential of PEB as a hydrophobic coating for paper. acs.org In one study, PEB was synthesized via in-situ enzymatic polymerization mediated by artificial plant cell walls and subsequently applied as a coating. acs.org This approach not only utilizes a bio-based polymer but also employs an environmentally benign synthesis method. The resulting PEB coating imparts hydrophobic properties to the paper, expanding its potential applications in areas where moisture resistance is necessary, such as in packaging. This offers a sustainable alternative to conventional non-degradable polymer or metal coatings that hinder the recycling process of paper products. acs.org

Mechanical Recycling and End-of-Life Considerations for 1,4-Dioxacycloheptadecane-5,17-dione Based Polymeric Materials

The end-of-life management of polymeric materials is a critical aspect of their sustainability. For polymers derived from 1,4-Dioxacycloheptadecane-5,17-dione, several pathways are being considered, including mechanical recycling and biological degradation.

As previously mentioned, PEB is biodegradable, which is a significant advantage for its end-of-life. chalmers.se Enzymatic depolymerization has been identified as a feasible route for a circular design of PEB-based materials. chalmers.se Lipase B from Candida antarctica has been shown to be effective in breaking down the polymer into its constituent monomers, which could then potentially be reused for the synthesis of new polymers. chalmers.se

In addition to biodegradation, chemical recycling is another promising end-of-life option. A recent study has shown a strategy for the chemical recycling of poly(butylene terephthalate) (PBT) into poly(ethylene brassylate-co-butylene terephthalate) (PEBBT) copolyesters. acs.org This process involves the depolymerization of PBT and subsequent copolymerization with ethylene (B1197577) brassylate. The resulting copolyesters exhibit tunable thermal, mechanical, and biodegradable properties. acs.org This demonstrates the potential of incorporating ethylene brassylate into recycling streams of other polyesters to create new, high-value materials.

Table 2: Properties of Poly(ethylene brassylate-co-butylene terephthalate) (PEBBT) Copolyesters

Property Range of Values
Intrinsic Viscosity (dL/g) 1.00–1.43 acs.org

The mechanical properties of PEB can be enhanced by creating composites. For example, reinforcing PEB with cellulose (B213188) nanocrystals (CNCs) has been shown to improve both the stiffness and ductility of the material. nih.gov The end-of-life considerations for such composites would need to account for both the polymer matrix and the reinforcing filler.

Research on Supramolecular Interactions and Self Assembly of 1,4 Dioxacycloheptadecane 5,17 Dione Based Systems

Investigations into Self-Assembling Behavior in Polymeric Systems Derived from 1,4-Dioxacycloheptadecane-5,17-dione (B86015)

The ability of polymers derived from 1,4-Dioxacycloheptadecane-5,17-dione to self-assemble into organized nanostructures is a key area of investigation. This behavior is particularly evident in amphiphilic block copolymers, where the hydrophobic nature of the poly(ethylene brassylate) (PEB) block drives the formation of ordered aggregates in aqueous environments.

A notable example is the synthesis of amphiphilic diblock copolymers composed of poly(ethylene glycol) (PEG) and poly(ethylene brassylate) (PEB), denoted as PEG-b-PEB. These copolymers are synthesized via the ring-opening polymerization (ROP) of ethylene (B1197577) brassylate, initiated by a PEG macroinitiator. The resulting materials spontaneously self-assemble in aqueous solutions to form various morphologies, including micelles and vesicles. The specific morphology is controllable by tuning the length of the hydrophobic PEB block. This self-assembly is driven by the tendency of the hydrophobic PEB chains to minimize contact with water, leading them to form a core that is shielded by the hydrophilic PEG corona.

Studies have shown that the chain length of the PEB block directly influences the resulting nanostructure. Copolymers with shorter PEB segments tend to form spherical micelles, while those with longer PEB blocks can form more complex structures like vesicles. This controlled self-assembly makes these polymeric systems highly promising for applications such as drug delivery, where they can encapsulate hydrophobic therapeutic agents within their cores.

Table 1: Self-Assembly of PEG-b-PEB Copolymers

Copolymer Composition (PEG-b-PEB) Hydrophobic Block Length Observed Self-Assembled Morphology
PEG-b-PEB1 Short Micelles
PEG-b-PEB2 Intermediate Micelles and Vesicles

Potential for Host-Guest Chemistry in 1,4-Dioxacycloheptadecane-5,17-dione Macrocyclic Architectures

The unique architectures of polymers derived from 1,4-Dioxacycloheptadecane-5,17-dione also lend themselves to host-guest chemistry, where the polymer matrix acts as a "host" to encapsulate smaller "guest" molecules. This capability is largely dependent on the polymer's structural and chemical properties, such as its amphiphilicity and surface topography.

Research on poly(ethylene brassylate-co-squaric acid) (PEBSA) has demonstrated this potential. The copolymerization of ethylene brassylate with squaric acid, a molecule known for forming strong intermolecular hydrogen bonds, results in a polymer with an amphiphilic character and a distinct surface morphology nih.gov. The resulting polymer network is capable of entrapping active compounds, a hallmark of host-guest chemistry nih.gov.

In one study, the PEBSA copolymer was used to encapsulate thymol (B1683141), a natural bioactive compound. The formation of the PEBSA-thymol complex was facilitated by physical interactions, including hydrogen bonds between the hydroxyl group of thymol and the carbonyl groups of the polymer, as well as van der Waals forces nih.gov. Analysis of the polymer's surface using Atomic Force Microscopy (AFM) revealed a topography with hills and valleys, creating a surface roughness capable of hosting guest molecules nih.gov. This demonstrates that the polymer architecture provides cavities and a suitable chemical environment for capturing and retaining guest molecules, which is fundamental to applications in controlled release and functional materials. The efficiency of this encapsulation is highlighted by the change in hydrodynamic diameter upon complex formation, indicating a successful host-guest interaction nih.gov.

Table 2: Encapsulation Data for PEBSA_Ty Bioactive Complex

System Average Hydrodynamic Diameter (nm) Indication
PEBSA (Host) Two populations: ~420 nm and ~5000 nm Self-assembled polymer aggregates nih.gov
Thymol (Guest) ~551 nm Size of the guest molecule nih.gov

X-ray Diffraction (XRD) for Supramolecular Structure Confirmation

X-ray diffraction (XRD) is a critical analytical tool for confirming the semi-crystalline nature and supramolecular organization of polymers derived from 1,4-Dioxacycloheptadecane-5,17-dione. XRD patterns provide detailed information about the arrangement of polymer chains and the presence of ordered crystalline domains within the material.

In the study of poly(ethylene brassylate-co-squaric acid) (PEBSA), XRD analysis was employed to characterize its solid-state structure. The resulting diffractogram showed peaks indicative of a semi-crystalline material. The presence of specific diffraction peaks, including a notable peak at a low angle (2θ ≈ 5.5°), was interpreted as evidence of a supramolecular structure nih.gov. This suggests that the physical bonds between the PEBSA macromolecular chains, such as hydrogen bonds, lead to a higher level of organization and self-assembly nih.gov.

Further detailed structural analysis has been conducted on poly(ethylene brassylate) (PEB) homopolymers using techniques like Wide-Angle X-ray Diffraction (WAXD) and Small-Angle X-ray Scattering (SAXS). These studies investigate the crystallization behavior of PEB in detail. WAXD patterns collected during heating cycles have been used to rule out polymorphic transitions, while SAXS patterns collected at various isothermal crystallization temperatures reveal step-wise increases in the crystal thickness, corresponding to an integer number of monomer repeat units acs.org. This quantized crystal thickness is a direct consequence of the self-assembly of the polymer chains into stable, ordered lamellar structures acs.org. The combination of these X-ray scattering techniques provides robust confirmation of the supramolecular arrangement within these polyester (B1180765) systems.

Table 3: Key Compounds Mentioned

Compound Name
1,4-Dioxacycloheptadecane-5,17-dione
Ethylene brassylate
Poly(ethylene brassylate)
Poly(ethylene glycol)
Poly(ethylene brassylate-co-squaric acid)
Squaric acid

Analytical Method Development and Characterization of Trace Amounts of 1,4 Dioxacycloheptadecane 5,17 Dione

Extraction and Sample Preparation Techniques for 1,4-Dioxacycloheptadecane-5,17-dione (B86015) in Diverse Matrices

The effective extraction and cleanup of 1,4-Dioxacycloheptadecane-5,17-dione from diverse sample types are critical preliminary steps for accurate quantification. The choice of technique depends largely on the nature of the sample matrix, whether it be biological tissues, liquids, or environmental samples.

For the analysis of macrocyclic lactones in animal tissues, a common approach involves an initial extraction with an organic solvent such as acetonitrile. nih.gov To remove fats that can interfere with subsequent analysis, a defatting step with n-hexane is often employed. nih.gov Further cleanup can be achieved using solid-phase extraction (SPE) with a C18 cartridge, which helps to isolate the compound of interest from other matrix components. nih.gov

In the context of fish tissue, a method known as matrix solid-phase dispersion (MSPD) has been utilized. oup.com This technique involves blending the sample with a solid support (like C18) and then using this mixture as a chromatographic column for extraction and cleanup. oup.com

For liquid samples such as bovine plasma, a straightforward protein precipitation step is often sufficient for sample preparation. nih.gov This is typically achieved by adding a cold organic solvent, like acetonitrile, which denatures and precipitates proteins, leaving the analyte in the supernatant for analysis. nih.gov

A comparison of common extraction techniques for macrocyclic lactones from various matrices is presented in Table 1.

Table 1: Comparison of Extraction Techniques for Macrocyclic Lactones

Extraction TechniqueMatrixKey StepsTypical Recovery Rate
Liquid-Liquid Extraction (LLE) Biological Fluids (e.g., plasma, milk)Extraction with an immiscible organic solvent (e.g., acetonitrile), followed by evaporation and reconstitution. nih.gov50-90%
Solid-Phase Extraction (SPE) Animal Tissues, WaterSample loading onto a solid sorbent cartridge (e.g., C18), washing to remove interferences, and elution of the analyte with a solvent. nih.govugent.be65-105% nih.gov
Matrix Solid-Phase Dispersion (MSPD) Fish Tissue, Fatty MatricesBlending of the sample with a solid sorbent, followed by elution to extract and clean up the sample in one step. oup.com67-103% oup.com
Protein Precipitation Plasma, SerumAddition of a solvent (e.g., acetonitrile) to precipitate proteins, followed by centrifugation to separate the analyte-containing supernatant. nih.gov>80% nih.gov

Quantification Methodologies Utilizing Advanced Spectrometry for 1,4-Dioxacycloheptadecane-5,17-dione

Following extraction and sample preparation, advanced spectrometric techniques are employed for the sensitive and selective quantification of 1,4-Dioxacycloheptadecane-5,17-dione. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and powerful tool for this purpose. nih.gov

LC-MS/MS offers high sensitivity and specificity, allowing for the detection of trace amounts of the target compound. mdpi.com The methodology typically involves chromatographic separation on a suitable column, such as a C18 column, followed by detection with a mass spectrometer. ugent.bemdpi.com The mass spectrometer is often operated in the multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.govmdpi.com

Gas chromatography-mass spectrometry (GC-MS) is another viable technique, particularly for volatile or semi-volatile compounds. phytojournal.com In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. youtube.com This method provides both retention time and mass spectral data, which can be used for identification and quantification. youtube.com

The performance characteristics of these advanced spectrometric methods are summarized in Table 2.

Table 2: Performance Characteristics of Advanced Spectrometry Methods for Macrocyclic Lactone Quantification

TechniqueTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (r²)
LC-MS/MS 0.02 - 0.58 ng/mL mdpi.com0.1 - 5 ng/mL jst.go.jp>0.998 nih.govjst.go.jp
GC-MS Method DependentMethod Dependent>0.99

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